5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl core substituted with a tetrahydrofuran-2-ylmethyl carbamoyl group at position 2. The pyrazole ring is further substituted with a 2-hydroxy-5-methylphenyl group at position 3. The molecular complexity arises from its fused bicyclic thiophene system and the inclusion of both hydrogen-bond donors (hydroxyl and carbamoyl groups) and lipophilic moieties (tetrahydrofuran, methylphenyl).
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-13-7-8-19(29)16(10-13)17-11-18(28-27-17)22(30)26-24-21(15-5-2-6-20(15)33-24)23(31)25-12-14-4-3-9-32-14/h7-8,10-11,14,29H,2-6,9,12H2,1H3,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
NRTUCVQEUWTUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acetyl chloride, pyridine, and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional and Pharmacophoric Insights
Hydrogen-Bonding Capacity
Lipophilicity and Solubility
- The cyclopenta[b]thiophene core contributes to lipophilicity, which may limit aqueous solubility. This is mitigated in the target compound by the hydrophilic hydroxyl and carbamoyl groups, whereas analogs like lack such balancing substituents.
Methodological Considerations for Similarity Analysis
As highlighted in , compound similarity comparisons must account for both 2D descriptors (e.g., functional groups, topology) and 3D pharmacophores (e.g., spatial arrangement of hydrogen-bond donors/acceptors). Tools like Mercury CSD enable packing similarity analysis, critical for crystallographic studies, while spectroscopic methods (e.g., IR, NMR in ) validate structural integrity.
Biological Activity
The compound 5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazole ring with a carboxamide functional group.
- Substituents : Hydroxy and methyl groups on the phenyl ring, along with a tetrahydrofuran moiety connected to a cyclopentathiophene unit.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and thiophene have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 ± 2 | 50 |
| Compound B | S. aureus | 18 ± 3 | 75 |
| Target Compound | E. coli | TBD | TBD |
Note: TBD indicates data to be determined in further studies.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research indicates that similar compounds can inhibit tumor cell proliferation by interfering with DNA synthesis and repair mechanisms. For example, compounds containing the thiophene and pyrazole moieties have been reported to exhibit cytotoxic effects on various cancer cell lines.
The proposed mechanism of action for the biological activity of this compound involves several pathways:
- Inhibition of Enzymatic Activity : The presence of the carboxamide group may facilitate interactions with key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
- Antioxidant Properties : The hydroxy group may contribute to antioxidant activity, potentially reducing oxidative stress in cells.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives against E. coli and S. aureus. The results indicated that modifications to the side chains significantly influenced antibacterial potency, highlighting the importance of structural optimization.
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines demonstrated that compounds with a similar scaffold exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential.
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Coupling Reactions : Introducing heterocyclic moieties (e.g., tetrahydrofuran, pyrazole) via carbamoyl or thiophene intermediates .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF, ethanol) and reflux conditions (60–120°C) improve yields .
- Purification : Chromatography or recrystallization ensures purity, monitored by HPLC (>95% purity threshold) .
- Characterization : NMR (¹H/¹³C) and IR spectroscopy validate structural integrity .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for hydroxyl (δ 9–12 ppm) and amide (δ 6–8 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns (C18) and UV detection .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced: How can researchers design experiments to elucidate biological targets and mechanisms of action?
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors (e.g., kinases, GPCRs) .
- Cellular Activity Tests : Dose-response assays (IC₅₀ determination) in disease-relevant cell lines (e.g., cancer, inflammatory models) .
- Target Validation : CRISPR/Cas9 knockouts or siRNA silencing to confirm target dependency .
Advanced: What methodologies are employed to resolve contradictions in reported biological activities?
- Orthogonal Assays : Cross-validate results using distinct techniques (e.g., SPR vs. isothermal titration calorimetry) .
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across labs .
- Structural Analog Comparisons : Test structurally similar compounds to isolate pharmacophore contributions .
Advanced: How can computational methods predict interaction mechanisms and guide structural optimization?
- Molecular Docking : Use software like AutoDock or Schrödinger to model binding poses with target proteins (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) .
- QSAR Modeling : Relate substituent effects (e.g., methyl, hydroxy groups) to activity trends .
Advanced: What strategies optimize metabolic stability and pharmacokinetic properties?
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with esters to enhance bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots .
- LogP Adjustments : Introduce lipophilic groups (e.g., cyclopentyl) to improve membrane permeability .
Basic: How are intermediates monitored and characterized during synthesis?
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .
- In Situ IR Spectroscopy : Monitor carbonyl (1700 cm⁻¹) or amide (1650 cm⁻¹) formation .
Advanced: What approaches are used to study regioselectivity in multi-step syntheses?
- Isotopic Labeling : Incorporate ¹³C or ²H at reactive sites to trace bond formation .
- Steric Maps : Computational modeling (e.g., DFT) predicts steric hindrance effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
